Cas no 1008001-26-0 (4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid)
![4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid structure](https://www.kuujia.com/scimg/cas/1008001-26-0x500.png)
4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid
- AKOS016324169
- SR-01000019196-1
- 4-[[3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid
- 4-((3-(4-nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
- Z108564402
- F1955-0056
- 1008001-26-0
- AKOS001160146
- SR-01000019196
- AKOS005197796
-
- Inchi: 1S/C17H13N3O6S/c21-15-14(18-12-5-3-11(4-6-12)16(22)23)27-17(24)19(15)9-10-1-7-13(8-2-10)20(25)26/h1-8,14,18H,9H2,(H,22,23)
- InChI Key: JLENHWYNKUJUEE-UHFFFAOYSA-N
- SMILES: S1C(N(C(C1NC1C=CC(C(=O)O)=CC=1)=O)CC1C=CC(=CC=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 387.05250632g/mol
- Monoisotopic Mass: 387.05250632g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 608
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 158Ų
4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1955-0056-10mg |
4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid |
1008001-26-0 | 90%+ | 10mg |
$79.0 | 2023-08-17 | |
Life Chemicals | F1955-0056-1mg |
4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid |
1008001-26-0 | 90%+ | 1mg |
$54.0 | 2023-08-17 | |
Life Chemicals | F1955-0056-2mg |
4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid |
1008001-26-0 | 90%+ | 2mg |
$59.0 | 2023-08-17 | |
Life Chemicals | F1955-0056-4mg |
4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid |
1008001-26-0 | 90%+ | 4mg |
$66.0 | 2023-08-17 | |
Life Chemicals | F1955-0056-5μmol |
4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid |
1008001-26-0 | 90%+ | 5μmol |
$63.0 | 2023-08-17 | |
Life Chemicals | F1955-0056-3mg |
4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid |
1008001-26-0 | 90%+ | 3mg |
$63.0 | 2023-08-17 | |
Life Chemicals | F1955-0056-10μmol |
4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid |
1008001-26-0 | 90%+ | 10μmol |
$69.0 | 2023-08-17 | |
Life Chemicals | F1955-0056-5mg |
4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid |
1008001-26-0 | 90%+ | 5mg |
$69.0 | 2023-08-17 | |
Life Chemicals | F1955-0056-2μmol |
4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid |
1008001-26-0 | 90%+ | 2μmol |
$57.0 | 2023-08-17 |
4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid Related Literature
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Additional information on 4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid
4-({3-[(4-Nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic Acid: A Comprehensive Overview
The compound with CAS No. 1008001-26-0, known as 4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities. The molecule consists of a benzoic acid moiety linked to a thiazolidinone ring system via an amino group, with a nitrophenyl substituent further enhancing its structural complexity and potential bioactivity.
Recent studies have highlighted the antitumor activity of this compound, particularly in preclinical models of cancer. Researchers have demonstrated that 4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. The mechanism of action appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis, making it a promising candidate for anticancer drug development.
In addition to its antitumor properties, this compound has also been investigated for its anti-inflammatory and antimicrobial activities. Experimental data suggest that it inhibits pro-inflammatory cytokines and demonstrates potent activity against a range of bacterial and fungal pathogens. These findings underscore its potential as a multifunctional therapeutic agent with applications in both oncology and infectious disease treatment.
The synthesis of 4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid involves a multi-step process that combines principles of organic synthesis and medicinal chemistry. Key steps include the formation of the thiazolidinone ring through cyclization reactions and subsequent functionalization to introduce the nitrophenyl and benzoic acid groups. Optimization of reaction conditions has been critical in achieving high yields and ensuring the purity of the final product.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided detailed insights into its molecular structure and conformational properties, which are essential for understanding its bioactivity and designing analogs with improved pharmacokinetic profiles.
Looking ahead, ongoing research is focused on further elucidating the molecular mechanisms underlying the biological activities of this compound. Preclinical studies are being conducted to evaluate its efficacy in animal models of cancer and inflammation, while computational modeling approaches are being employed to predict its pharmacokinetics and toxicity profile. These efforts aim to pave the way for clinical trials and eventual translation into therapeutic use.
In conclusion, 4-({3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid represents a compelling example of how structural complexity can be harnessed to develop novel therapeutic agents with broad biomedical applications. As research progresses, this compound holds great promise for advancing our understanding of disease mechanisms and improving patient outcomes.
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